

# Spectroscopic Analysis of N,N-Diethylallylamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N,N-Diethylallylamine*

Cat. No.: *B1294321*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **N,N-Diethylallylamine**. Due to the limited availability of publicly accessible, comprehensive spectral datasets for **N,N-Diethylallylamine**, this document presents predicted data and references to closely related analogs to offer valuable insights for researchers in the field.

## Data Presentation

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopic data for **N,N-Diethylallylamine**. These predictions are based on established chemical shift principles and data from analogous compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **N,N-Diethylallylamine**

Atom Number	Predicted Chemical Shift ( $\delta$ ) ppm	Predicted Multiplicity	Predicted Coupling Constant (J) Hz	Integration
1	~5.8	ddt	J_trans $\approx$ 17, J_cis $\approx$ 10, J_vicinal $\approx$ 6.5	1H
2a (trans)	~5.2	d	J_trans $\approx$ 17, J_gem $\approx$ 1.5	1H
2b (cis)	~5.1	d	J_cis $\approx$ 10, J_gem $\approx$ 1.5	1H
3	~3.1	d	J_vicinal $\approx$ 6.5	2H
4	~2.5	q	J $\approx$ 7.1	4H
5	~1.0	t	J $\approx$ 7.1	6H

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **N,N-Diethylallylamine**

Atom Number	Predicted Chemical Shift ( $\delta$ ) ppm
1	~135
2	~116
3	~56
4	~47
5	~12

## Experimental Protocols

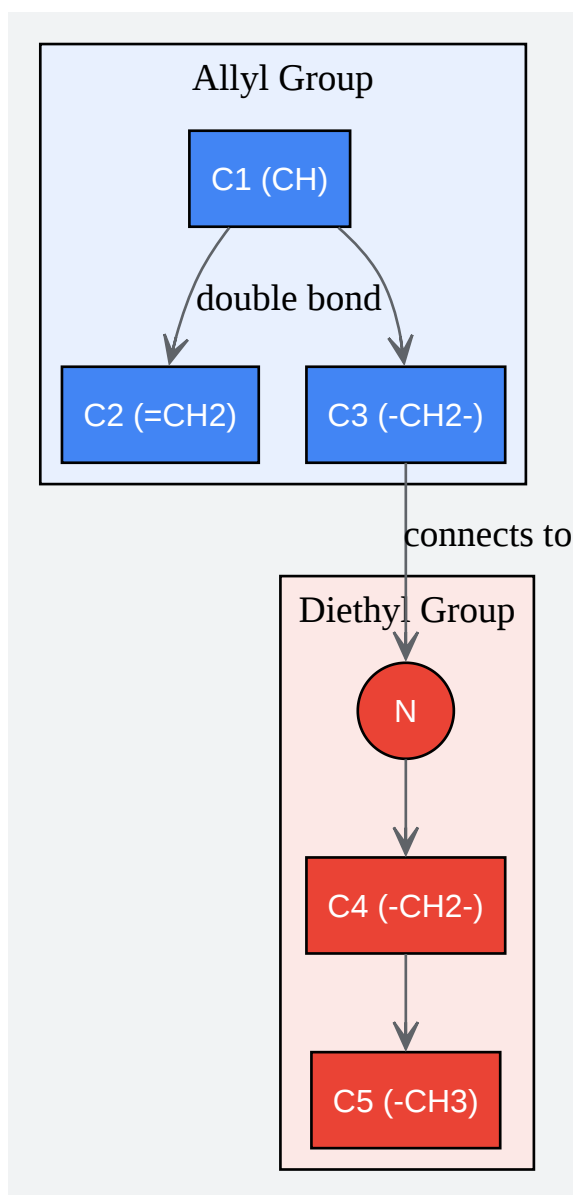
While specific experimental protocols for **N,N-Diethylallylamine** are not readily available, a general methodology for acquiring NMR spectra for similar small organic molecules is outlined below.

### General Experimental Protocol for NMR Spectroscopy:

- **Sample Preparation:** Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Instrumentation:** Spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz.
- **$^1\text{H}$  NMR Spectroscopy:** Proton spectra are acquired at ambient temperature. Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 spectra are recorded using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity. A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number of scans is required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Molecular Structure and Atom Numbering

The logical relationship between the different parts of the **N,N-Diethylallylamine** molecule is crucial for the assignment of NMR signals. The following diagram illustrates the molecular structure with the numbering scheme used in the data tables.



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Caption: Molecular structure of **N,N-Diethylallylamine**.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)